3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)5-17-14(21)19-6-12(7-19)8-20-10-16-9-18-20/h1-4,9-10,12H,5-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDXFPGREAUNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.
Coupling Reactions: The triazole and azetidine intermediates are coupled using reagents like carbodiimides to form the final compound.
Chlorobenzyl Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with triazole and azetidine rings are often studied for their antimicrobial, antifungal, and anticancer properties. The presence of the chlorobenzyl group can enhance these activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity, while the chlorobenzyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Azetidine Derivatives: Compounds with azetidine rings are studied for their potential therapeutic applications.
Chlorobenzyl Compounds: These compounds are often explored for their antimicrobial and antifungal properties.
Uniqueness
What sets 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide apart is the combination of these three functional groups in a single molecule
Biological Activity
The compound 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide is a novel derivative that combines the azetidine structure with a triazole moiety. This combination has garnered interest due to the biological activities associated with both structural components, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The azetidine ring is formed through cyclization reactions involving amine and carboxylic acid derivatives. The introduction of the triazole group can be achieved via click chemistry methods, which are known for their efficiency and mild reaction conditions.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | S. aureus | 16 µg/mL |
| Target Compound | E. coli, S. aureus | TBD |
Anticancer Activity
The potential anticancer properties of triazole-containing compounds have also been explored. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a related triazole derivative was found to inhibit the growth of colon cancer cells with an IC50 value of 6.2 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : The presence of the triazole group may facilitate binding to various receptors involved in cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinically relevant pathogens. The target compound demonstrated promising results comparable to established antibiotics.
- Anticancer Screening : In a comprehensive screening of triazole derivatives against multiple cancer cell lines, the target compound exhibited selective cytotoxicity towards breast and colon cancer cells, highlighting its potential as an anticancer agent.
Q & A
Q. Key validation steps :
- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion confirmation.
- Structural confirmation : H/C NMR to verify the azetidine ring, triazole methyl linkage, and 4-chlorobenzyl substituent .
Basic: How is the structural integrity of the compound validated in solution and solid states?
Answer:
- Solution-state analysis :
- Solid-state analysis :
Advanced: What mechanistic insights explain its antifungal activity, and how do structural features influence target binding?
Answer:
- Mechanism : The 1,2,4-triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability .
- Structure-Activity Relationship (SAR) :
- Triazole substitution : The methyl linker between triazole and azetidine optimizes steric compatibility with CYP51’s active site .
- Azetidine ring : Conformational rigidity reduces off-target binding compared to flexible aliphatic chains .
- 4-Chlorobenzyl group : Electron-withdrawing Cl increases binding affinity to hydrophobic pockets in fungal enzymes .
Q. Experimental validation :
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) show strong binding to CYP51 (binding energy ≤ -8.5 kcal/mol) .
- Enzyme assays : IC values ≤ 0.5 µM against Candida albicans CYP51 .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer: Discrepancies often arise from:
- Assay variability : Differences in fungal strain susceptibility (e.g., Aspergillus vs. Candida) or culture media pH affecting compound ionization .
- Purity issues : Residual solvents (e.g., DMSO) or byproducts (e.g., unreacted triazole) may inhibit/activate off-target pathways. Validate purity via LC-MS and adjust synthetic protocols .
- Synergistic effects : Co-administration with safeners (e.g., mefenpyr-diethyl) can enhance activity, masking standalone efficacy .
Q. Resolution strategy :
- Standardize protocols using CLSI guidelines (e.g., M27-A3 for antifungal testing).
- Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .
Advanced: What computational tools are critical for optimizing its pharmacokinetic properties?
Answer:
- ADMET prediction :
- Solubility enhancement :
- DFT studies :
Basic: What analytical techniques are used to assess stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS. The azetidine carboxamide is prone to hydrolysis at extreme pH (<3 or >10) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; track degradation products (e.g., dechlorinated derivatives) .
- Oxidative stability : Treat with HO (3% v/v); the triazole ring is resistant, but the 4-chlorobenzyl group may undergo hydroxylation .
Advanced: How does the compound’s stereochemistry influence its bioactivity?
Answer:
- Azetidine conformation : The puckered azetidine ring creates a chiral center. Cis vs. trans configurations impact binding to CYP51’s heme cofactor:
- Resolution methods :
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Regioselectivity : Ensuring exclusive 1,2,4-triazole substitution (vs. 1,3,4-isomers) during alkylation. Use bulky bases (e.g., DBU) to suppress side reactions .
- Purification : Remove unreacted 4-chlorobenzylamine via column chromatography (silica gel, EtOAc/hexane gradient).
- Yield optimization : Microwave synthesis improves yields (>75%) compared to traditional thermal methods (50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
